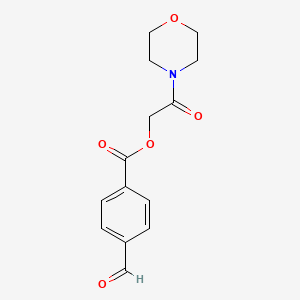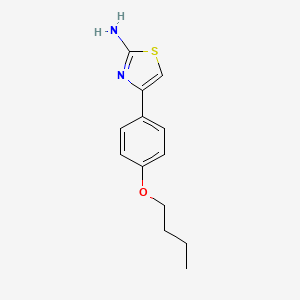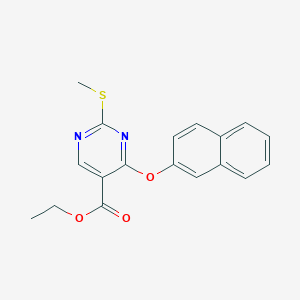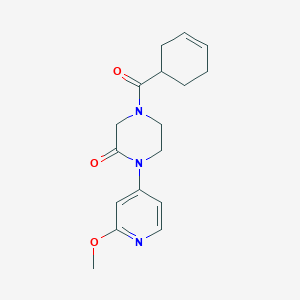
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate, also known as MFE, is a chemical compound with potential applications in scientific research. MFE is a derivative of benzoic acid and is synthesized using a multi-step process.
Mécanisme D'action
The mechanism of action of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate inhibits the growth of cancer cells and reduces the production of inflammatory molecules in the body. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is also soluble in a variety of solvents, making it easy to work with in the lab. However, (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several potential future directions for research on (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate. One area of research could focus on further elucidating the mechanism of action of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate. This could involve studies to identify the specific enzymes and signaling pathways that are targeted by (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate. Another area of research could focus on developing (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate-based drugs for the treatment of cancer and inflammatory diseases. Finally, future research could explore the safety and efficacy of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate in clinical trials to determine its potential as a therapeutic agent.
Méthodes De Synthèse
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is synthesized using a multi-step process that involves the reaction of 4-formylbenzoic acid with morpholine and ethyl chloroformate. The reaction produces the intermediate compound, (2-chloroethyl) 4-formylbenzoate, which is then reacted with morpholine to produce (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate. The synthesis of (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has potential applications in scientific research, particularly in the field of drug discovery. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. (2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-9-11-1-3-12(4-2-11)14(18)20-10-13(17)15-5-7-19-8-6-15/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOUJARXIKEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Morpholin-4-yl-2-oxoethyl) 4-formylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2677585.png)
![4-ethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2677586.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2677589.png)
![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)
![Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677592.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677593.png)

![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)


